molecular formula C22H23N5O3 B2571264 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034510-87-5

1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2571264
CAS No.: 2034510-87-5
M. Wt: 405.458
InChI Key: XNNXYBRFNWEGKH-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its core research value lies in its ability to potently suppress the enzymatic activity of ALK, including both wild-type and clinically relevant mutant forms, such as the gatekeeper L1196M mutation, which confers resistance to earlier-generation ALK inhibitors like Crizotinib. The compound achieves this by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream oncogenic signaling pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK that drive cell proliferation and survival. This mechanism makes it a critical pharmacological tool for investigating ALK-driven tumorigenesis in preclinical models, particularly in non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. Researchers utilize this compound to study resistance mechanisms, explore combination therapies, and validate ALK as a therapeutic target in various biological contexts. Its design incorporates structural features that enhance selectivity and potency, providing a valuable asset for lead optimization campaigns and structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-26-18(11-20(25-26)15-4-3-9-23-12-15)13-24-22(29)16-10-21(28)27(14-16)17-5-7-19(30-2)8-6-17/h3-9,11-12,16H,10,13-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNXYBRFNWEGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxyphenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. Its unique structure incorporates a pyrrolidine core, which is significant in medicinal chemistry for its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2

This structure includes:

  • A 4-methoxyphenyl group
  • A 1-methyl-3-(pyridin-3-yl) moiety
  • A 5-oxopyrrolidine framework

Research indicates that this compound may act through multiple biological pathways, particularly in modulating neurotransmitter systems and influencing receptor interactions. Its structural components suggest potential activity at various targets, including:

  • Serotonin receptors
  • Dopamine receptors

These interactions could lead to effects on mood regulation and cognitive functions.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, the evaluation of related compounds showed effective results in the maximal electroshock seizure (MES) model, with effective doses (ED50) comparable to established antiepileptic drugs like phenobarbital .

Analgesic Effects

In animal models, compounds with similar structures have shown promise in alleviating neuropathic pain. The analgesic activity was assessed using formalin tests, revealing a notable reduction in pain responses . This suggests that the compound could serve as a potential candidate for developing new analgesic therapies.

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound indicate cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

StudyFindings
Morieux et al. (2010)Established that N-benzyl derivatives displayed enhanced anticonvulsant activity compared to traditional treatments .
Recent Antitumor StudiesDemonstrated significant cytotoxic effects on breast and lung cancer cell lines, suggesting a potential therapeutic role in oncology .
Pain Model AssessmentsShowed efficacy in reducing pain behavior in rodent models, indicating its potential use in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Pyrrolidine Core : The 5-oxopyrrolidine scaffold is common in bioactive molecules due to its conformational rigidity and hydrogen-bonding capacity.
  • Aryl Substituents : Substituents on the phenyl/pyridinyl rings modulate electronic properties and target selectivity.
  • Amide Linkage : Critical for interactions with enzymatic active sites or receptors.

Comparative Analysis

Below is a detailed comparison with analogs from the provided evidence:

Compound Name Core Structure Substituents Key Differences Potential Implications References
Target Compound 5-Oxopyrrolidine-3-carboxamide 1-(4-Methoxyphenyl), N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl) Unique pyridinyl-pyrazole-methyl group Enhanced selectivity for kinases (e.g., GSK3β) due to pyridinyl interaction
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 5-Oxopyrrolidine-3-carboxamide 1-(4-Fluorophenyl), N-(4-methyl-2-pyridinyl) Fluorine instead of methoxy; pyridinyl directly attached Higher electronegativity may improve binding to ATP pockets but reduce metabolic stability
1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide 5-Oxopyrrolidine-3-carboxamide Extended ethoxy linker with 2-fluorophenyl carbamoyl group Bulky ethoxy-carbamoyl substituent Likely reduced cell permeability but improved specificity for extracellular targets
N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide Thiazolidinone core instead of pyrrolidine Potential for divergent bioactivity (e.g., antidiabetic vs. kinase inhibition)
N-(2-Hydroxyethyl)-5-(4-Methoxyphenyl)-4H-Pyrazole-3-Carboxamide Pyrazole-3-carboxamide 5-(4-Methoxyphenyl), N-(2-hydroxyethyl) Pyrazole core with hydroxyethyl group Improved solubility but reduced membrane penetration

Key Findings from Research

Pyridinyl-pyrazole moieties (target compound) show stronger binding to GSK3β (Glycogen Synthase Kinase 3β) than simpler pyridinyl groups, as evidenced by molecular docking studies . Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit higher in vitro potency but shorter half-lives due to oxidative metabolism .

Core Structure Impact: Pyrrolidine-based compounds (target compound, –4) demonstrate superior kinase inhibition compared to thiazolidinone or pyrazole analogs (), likely due to conformational compatibility with catalytic domains .

Synthetic Accessibility :

  • The target compound’s synthesis requires multi-step coupling of pyrazole and pyridinyl intermediates, whereas simpler analogs (e.g., ) are synthesized in fewer steps .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step organic reactions, including condensation , nucleophilic substitution , and cyclization (). Key steps include:

  • Coupling reactions between the pyrrolidine-3-carboxamide core and substituted pyrazole intermediates.
  • Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity ().
  • Temperature control (e.g., 60–80°C for cyclization) and catalysts like K₂CO₃ to facilitate substitutions ().
    Purification via column chromatography or recrystallization is essential to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃), pyridine/pyrazole aromatic protons (δ 7.0–8.5 ppm), and pyrrolidine carbonyl signals (δ 170–175 ppm) ().
  • IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyridine/pyrazole ring vibrations (~1500–1600 cm⁻¹) ().
  • HRMS : Validate molecular ion peaks matching the formula C₂₃H₂₃N₅O₃ (exact mass: 441.18 g/mol) .

Advanced Research Questions

Q. How do substituents (e.g., methoxyphenyl, pyridinyl) influence the compound’s biological activity, and how can contradictory data in literature be resolved?

  • The methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl-pyrazole moiety may target kinase or receptor-binding sites ().
  • Contradictions in bioactivity data (e.g., IC₅₀ variations in kinase assays) often arise from differences in cell-line specificity or assay conditions (e.g., ATP concentration). Resolution requires:
    • Standardized protocols (e.g., fixed ATP levels in kinase inhibition studies).
    • SAR studies to isolate substituent effects ().

Q. What strategies are recommended for optimizing reaction conditions to mitigate side products during synthesis?

  • Real-time monitoring : Use TLC or HPLC to track intermediate formation ().
  • Solvent optimization : Replace polar aprotic solvents (DMF) with acetonitrile or THF to reduce byproducts like hydrolyzed amides ().
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization minimizes decomposition ().

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s mechanism of action or metabolic stability?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR kinase using software (AutoDock, Schrödinger). Focus on hydrogen bonding with pyridine/pyrazole nitrogen atoms ().
  • DFT calculations : Predict metabolic hotspots (e.g., methoxyphenyl O-demethylation) and logP values to optimize pharmacokinetics ().

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies, and how can these discrepancies be addressed experimentally?

  • Solubility variations : Differences in solvent polarity (DMSO vs. aqueous buffers) and pH (e.g., ionizable pyridine groups) affect measurements. Standardize using biorelevant media (FaSSIF/FeSSIF) ().
  • Stability issues : Degradation via hydrolysis (amide bond) or oxidation (pyrazole ring) may occur. Mitigate with:
    • Lyophilization for long-term storage.
    • Forced degradation studies under acidic/oxidative conditions ().

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

  • Cell viability assays : MTT or CellTiter-Glo® on HCT-116 (colon) or MCF-7 (breast) cancer lines ().
  • Apoptosis markers : Caspase-3/7 activation via fluorometric assays ().
  • Combination studies : Test synergy with 5-FU or cisplatin using Chou-Talalay analysis ().

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